molecular formula C23H26N4O2 B11006332 N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B11006332
M. Wt: 390.5 g/mol
InChI Key: CQGKKAGOWSCYCT-UHFFFAOYSA-N
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Description

The compound N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide features a hybrid structure combining benzimidazole and indole moieties, linked via a propyl carboxamide bridge. The 5-methoxy group on the indole ring and the isopropyl (propan-2-yl) substituent at the indole N1 position are critical structural features.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-15(2)27-14-18(17-13-16(29-3)10-11-21(17)27)23(28)24-12-6-9-22-25-19-7-4-5-8-20(19)26-22/h4-5,7-8,10-11,13-15H,6,9,12H2,1-3H3,(H,24,28)(H,25,26)

InChI Key

CQGKKAGOWSCYCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling: The benzimidazole and indole cores are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Indole Hybrids

Compound 24 : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide
  • Core Structure : Shares a benzimidazole-indole-carboxamide backbone.
  • Key Differences :
    • Substituents: 5-methyl on indole vs. 5-methoxy in the target compound.
    • Linker: A benzyl-methyl group connects the benzimidazole and indole, unlike the propyl bridge in the target.
  • Activity : Exhibits potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, highlighting the pharmacological relevance of benzimidazole-indole hybrids.
Compound 137054718 : N-(1H-benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine
  • Core Structure : Benzimidazole fused with a diazepine ring.
  • Key Differences : Lacks the indole-carboxamide moiety but retains the benzimidazole core.

Substituent Effects on Bioactivity

Methoxy vs. Chloro Substituents
  • 5-Chloroindole Derivatives (e.g., compounds in ): Chlorine increases electronegativity, which may improve metabolic stability but reduce solubility.
Propan-2-yl vs. Propyl Groups
  • The isopropyl group in the target compound introduces steric bulk, which could influence receptor selectivity compared to simpler propyl-substituted analogues (e.g., ’s compound with a propyl chain).

Spectroscopic and Physicochemical Properties

IR and NMR Signatures
  • Methoxy Groups : IR peaks at ~2831–2982 cm⁻¹ (C-H stretch) and 1H NMR signals near δ 3.87 ppm (singlet) are consistent across methoxy-containing compounds (e.g., ) .
  • Benzimidazole Protons : 1H NMR signals for benzimidazole protons typically appear at δ 7.12–7.26 ppm (aromatic region), as seen in and .

Pharmacological Potential

Compound Target/Activity Binding Affinity/IC₅₀ Reference
Target Compound Hypothetical: Lipid-lowering or IDO1 Not reported
Compound 10244308 MRSA PBP2A inhibition -7.3 kcal/mol
Compound 24 IDO1 inhibition Potent (nanomolar range)

However, its 5-methoxy group may alter solubility and binding kinetics compared to 5-methyl or 5-hydroxy derivatives.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzimidazole moiety and an indole ring, both of which are known for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O2. The compound features:

  • Benzimidazole core : Known for its antimicrobial and anticancer properties.
  • Indole ring : Commonly found in various bioactive compounds.
  • Methoxy group : Enhances solubility and potential neuroprotective effects.

This structural combination is believed to enhance the compound's overall biological activity compared to simpler analogs .

Antimicrobial Activity

The benzimidazole moiety is also associated with antimicrobial activity. Compounds containing this structure have been evaluated for their ability to inhibit bacterial growth. While specific data for this compound is not yet available, its structural components suggest it may possess similar properties.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzyme Activity : Compounds with indole and benzimidazole structures often inhibit key enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways that promote cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential:

Study 1: Anticancer Properties

A study on benzimidazole derivatives demonstrated significant cytotoxicity against MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.39 to 0.71 μM .

Study 2: Antimicrobial Evaluation

Research on similar compounds highlighted their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives .

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